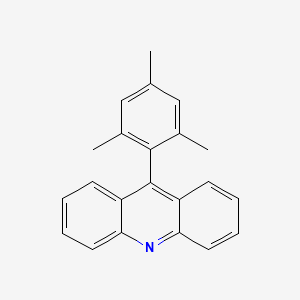

9-Mesitylacridine

Beschreibung

Overview of Acridine (B1665455) Scaffolds in Modern Chemical Research

Acridine, a nitrogen-containing heterocyclic aromatic compound, consists of two benzene (B151609) rings fused to a central pyridine (B92270) ring. This planar, tricyclic structure is the foundation for a vast array of derivatives that have found applications across numerous scientific disciplines. The ability of the acridine core to intercalate into DNA has historically positioned it as a crucial scaffold in the development of anticancer agents and fluorescent probes for biological systems. nih.gov For instance, derivatives such as proflavine (B1679165) and acriflavine (B1215748) have been utilized as antiseptics, while others like amsacrine (B1665488) have been developed as chemotherapeutic drugs. nih.gov

Beyond medicinal chemistry, the unique electronic and photophysical properties of the acridine scaffold have made it a valuable component in materials science. The extended π-conjugated system of acridine allows for strong absorption and emission of light, making its derivatives suitable for applications such as organic light-emitting diodes (OLEDs) and chemical sensors. nih.gov The versatility of the acridine ring system allows for chemical modification at various positions, enabling the fine-tuning of its electronic and steric properties to suit specific applications. nih.govnih.govchemspider.com This has led to the development of a broad spectrum of acridine-based compounds with tailored functionalities. google.com

The Unique Role of 9-Mesitylacridine as a Photoredox Catalyst and Photophysical Probe

This compound, also known as 9-(2,4,6-trimethylphenyl)acridine, is a derivative of acridine where a mesityl group (a 2,4,6-trimethylphenyl substituent) is attached at the 9-position of the acridine core. nih.govresearchgate.net This substitution has profound implications for the molecule's properties and reactivity. The bulky mesityl group, oriented nearly perpendicular to the planar acridine ring, introduces significant steric hindrance. This steric crowding plays a crucial role in the stability and electronic behavior of the molecule and its derivatives.

While this compound itself is a subject of academic interest, its primary significance in contemporary chemical research lies in its role as a precursor to the highly influential photoredox catalyst, 9-mesityl-10-methylacridinium (B1239669) ion. The methylation of the acridine nitrogen transforms the neutral this compound into a cationic species, which exhibits exceptional photoredox properties. Due to the extensive research focus on this cationic derivative, detailed photophysical and electrochemical data for the neutral this compound are not as readily available in the literature. However, the properties of the 9-mesityl-10-methylacridinium ion provide valuable insight into the potential of the underlying this compound scaffold.

The 9-mesityl-10-methylacridinium ion is a powerful photooxidant upon excitation with visible light. Its excited state is capable of accepting an electron from a wide range of organic substrates, initiating a variety of chemical transformations. chemspider.com This has made it an invaluable tool in synthetic organic chemistry for reactions such as anti-Markovnikov hydroamination and hydrotrifluoromethylation of alkenes. chemspider.com

Detailed Research Findings on the 9-Mesityl-10-methylacridinium Ion

To illustrate the photophysical and redox characteristics that stem from the this compound framework, the following tables summarize key data for its methylated derivative, the 9-mesityl-10-methylacridinium ion.

Table 1: Photophysical Properties of 9-Mesityl-10-methylacridinium Ion

| Property | Value | Conditions |

|---|---|---|

| Absorption Maximum (λmax) | 450 nm | - |

| Excited State Energy | 2.37 eV | In acetonitrile |

| Excited State Lifetime | Long-lived | Varies with conditions |

Data sourced from multiple studies on the 9-mesityl-10-methylacridinium ion for illustrative purposes.

Table 2: Redox Potentials of the 9-Mesityl-10-methylacridinium Ion

| Property | Value (vs. SCE) |

|---|---|

| Reduction Potential (Ground State) | -0.57 V |

This data highlights the strong oxidizing power of the excited state, a key feature for its catalytic activity. The values are for the 9-mesityl-10-methylacridinium ion.

The unique architecture of this compound, particularly the steric shielding provided by the mesityl group, contributes to the remarkable stability and catalytic efficiency of its acridinium (B8443388) derivatives. While the neutral form is less studied as a direct photocatalyst, its role as a fundamental building block for one of the most powerful classes of organic photoredox catalysts is undisputed in the field of advanced chemical science.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

9-(2,4,6-trimethylphenyl)acridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N/c1-14-12-15(2)21(16(3)13-14)22-17-8-4-6-10-19(17)23-20-11-7-5-9-18(20)22/h4-13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFLOAKCZOMKJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=NC4=CC=CC=C42)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Characterization of 9 Mesitylacridine and Its Derivatives

Strategies for the Preparation of 9-Mesitylacridine and N-Methylated Acridinium (B8443388) Analogs

The synthesis of this compound and its subsequent derivatization into acridinium salts involves established methodologies in heterocyclic chemistry, often adapted to incorporate the sterically demanding mesityl moiety.

Synthetic Routes to this compound

The preparation of this compound and related derivatives typically involves the introduction of the mesityl group at the C-9 position of an acridine (B1665455) precursor or the construction of the acridine ring system with a pre-installed mesityl group. One common approach involves the reaction of an appropriate acridone (B373769) derivative with a mesityl organometallic reagent. For instance, the reaction of N-methylacridone with mesityl magnesium bromide, followed by acid treatment, has been reported to yield 9-mesityl-10-methylacridinium (B1239669) salts google.com. Similarly, the synthesis of 2,7-di-tert-butyl-9-mesitylacridine has been achieved by reacting 2,7-di-tert-butyl-9-acridone with mesitylmagnesium bromide, followed by acid hydrolysis rsc.org. While direct synthesis routes for unsubstituted this compound are less detailed in the provided snippets, its preparation is often a precursor step for generating more complex acridinium photocatalysts doi.orgresearchgate.netacs.org.

Alkylation and Derivatization for Acridinium Ion Formation

The transformation of acridines into their corresponding acridinium salts, which are positively charged species, typically involves N-alkylation. The nitrogen atom in the acridine ring acts as a nucleophile and readily reacts with alkylating agents. Common methylating agents include methyl iodide, methyl triflate, or dimethyl sulfate, leading to the formation of N-methylacridinium salts google.comwikipedia.orgthieme-connect.comsci-hub.se. This N-alkylation process is crucial for generating acridinium photocatalysts and fluorescent probes, as the positive charge significantly influences their electronic and photophysical properties.

Alternative methods for acridinium ion formation include the addition of organometallic nucleophiles to acridones, followed by acid-catalyzed dehydration to furnish the aromatic acridinium core nih.gov. Patents also describe methods involving the N-alkylation of acridans, which are reduced forms of acridines, often in ionic liquid solvents, to improve reactivity and yield google.comwipo.intwipo.int. These N-alkylated acridinium compounds are central to many applications, including their use as photocatalysts researchgate.netthieme-connect.com.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

The precise determination of the molecular architecture, purity, and solid-state conformation of this compound and its derivatives relies on a suite of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Crystallography.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture and Purity

High-resolution NMR spectroscopy is indispensable for confirming the structure and assessing the purity of synthesized compounds. Both proton (1H) and carbon-13 (13C) NMR provide detailed information about the connectivity and environment of atoms within the molecule. For acridinium systems, multinuclear NMR, including 11B and 19F NMR, is also employed when borane (B79455) complexes are involved nsf.gov.

Table 1: Representative 1H NMR Data for 2,7-di-tert-butyl-9-mesitylacridine

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic (Acridine C-H) | 8.21 | d | 8.7 | Protons adjacent to the nitrogen |

| Aromatic (Acridine C-H) | 7.87 – 7.71 | m | - | Other aromatic protons |

| Aromatic (Mesityl C-H) | 7.01 | s | - | Mesityl ring protons |

| Methyl (Mesityl) | 2.39 | s | - | Methyl groups on mesityl ring |

| tert-Butyl (C-2, C-7) | 1.23 | s | - | Bulky tert-butyl groups |

| tert-Butyl (C-2, C-7) | 1.64 | s | - | Methyl groups of tert-butyl groups |

Data adapted from rsc.org. Spectra recorded in CDCl3.

The presence of specific signals, such as the singlet at ~2.39 ppm for the mesityl methyl groups and the distinct tert-butyl signals, confirms the incorporation of these substituents. The downfield shift of acridine resonances compared to neutral acridines is indicative of the electron-deficient nature of the system or the presence of adjacent electron-withdrawing groups.

X-ray Crystallographic Analysis for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) provides definitive three-dimensional structural information, revealing the precise arrangement of atoms, bond lengths, bond angles, and molecular conformation in the solid state. This technique is crucial for understanding how molecules pack in a crystal lattice and how they interact with each other through non-covalent forces such as hydrogen bonding and π-π stacking.

Electronic Structure, Photophysics, and Electrochemistry of 9 Mesitylacridine Systems

Computational Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the ground-state electronic properties of 9-mesitylacridine and its derivatives. nih.gov These computational studies consistently show a significant degree of electronic separation between the mesityl and acridine (B1665455) fragments. In the ground state of 9-mesityl-10-methylacridinium (B1239669), the positive charge is primarily localized on the acridinium (B8443388) fragment. researchgate.net This electronic distribution is a direct consequence of the twisted geometry, which minimizes π-conjugation between the two rings.

DFT calculations, often employing hybrid functionals like B3LYP with extended basis sets such as 6-311++G(d,p), provide detailed insights into bond lengths, bond angles, and charge distribution. nih.gov For instance, in related complex organic systems, DFT has been used to accurately predict geometric parameters that are in good agreement with experimental data from X-ray diffraction. nih.gov This foundational understanding of the ground-state electronic structure is crucial for interpreting the molecule's behavior upon excitation.

The non-centrosymmetric nature of some related crystalline structures, a feature often necessary for second-order nonlinear optical properties, can also be investigated using DFT. nih.gov While not the primary focus for this compound itself, these types of analyses highlight the capability of DFT to predict a wide range of electronic and structural properties.

Theoretical models, including time-dependent DFT (TD-DFT), are employed to predict the energies of excited states and the nature of electronic transitions. nih.gov For this compound systems, these calculations are critical for understanding the charge transfer (CT) phenomena that dominate their photophysics. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In these systems, the HOMO is typically localized on the electron-rich mesityl group, while the LUMO resides on the electron-deficient acridinium core.

This spatial separation of the HOMO and LUMO defines the transition as having significant charge-transfer character. Theoretical approaches like the restricted open-shell Kohn-Sham (ROKS) method have been shown to be particularly effective for accurately predicting the energies of CT excited states, often outperforming traditional TD-DFT with semi-local functionals. nih.gov

Computational studies on related systems have explored the potential energy surfaces of excited states, revealing how molecular geometry influences the nature of the emissive state. nih.gov For instance, the twisting of donor or acceptor groups can significantly alter the energy levels of singlet and triplet states, thereby impacting the efficiency of processes like thermally activated delayed fluorescence (TADF). nih.gov In the case of the 9-mesityl-10-methylacridinium ion, computational models have been used to investigate the relative energies of the locally excited (LE) state on the acridine moiety and the charge-transfer (CT) state. researchgate.net These calculations help to rationalize the experimentally observed photophysical behavior, such as dual fluorescence and intersystem crossing.

Furthermore, advanced computational methods are continuously being developed to provide more accurate predictions for challenging systems with intermolecular charge-transfer states. arxiv.org These methods aim to overcome the limitations of widely-used approaches that often underestimate the excitation energies of CT states. arxiv.org

Spectroscopic Characterization of Excited States

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions in molecules. msu.eduyoutube.com The absorption spectrum of this compound and its derivatives reveals the energies required to promote electrons from the ground state to various excited states.

In a typical UV-Vis experiment, a sample is irradiated with light of varying wavelengths (usually from around 200 to 800 nm), and the amount of light absorbed at each wavelength is measured. youtube.com The resulting spectrum plots absorbance versus wavelength, with the peak of an absorption band corresponding to a specific electronic transition. youtube.comyoutube.com

For 9-mesityl-10-methylacridinium, illumination with blue or near-UV light leads to the formation of an acridinium-like, locally excited (LE) singlet state. nih.govresearchgate.net This corresponds to an absorption band in the near-UV or blue region of the electromagnetic spectrum. The position and intensity of this absorption are characteristic of the acridine chromophore, though modulated by the presence of the mesityl substituent. The analysis of UV-Vis spectra, often in conjunction with computational methods, allows for the estimation of the optical energy gap of the material. mdpi.com

Table 1: Representative UV-Vis Absorption Data

| Compound | Solvent | λmax (nm) | Transition |

|---|---|---|---|

| 9-Mesityl-10-methylacridinium | Acetonitrile | ~400-450 | S0 → S1 (LE) |

Fluorescence spectroscopy provides invaluable information about the fate of the singlet excited state. edinst.com In steady-state fluorescence, the sample is continuously excited at a fixed wavelength, and the resulting emission spectrum is recorded. edinst.commdpi.com For the 9-mesityl-10-methylacridinium cation in polar solvents, a charge-transfer (CT) state is formed rapidly from the initially populated locally excited (LE) state. nih.govresearchgate.net This CT state is fluorescent and its emission spectrum can be analyzed to determine its energy level. nih.gov

Time-resolved fluorescence spectroscopy, on the other hand, monitors the decay of the fluorescence intensity over time following excitation with a short pulse of light. edinst.commontana.edu This technique allows for the determination of the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. mdpi.com The decay of the CT state in 9-mesityl-10-methylacridinium occurs on the nanosecond timescale. nih.govresearchgate.net Studies have shown that the LE and CT states are in thermal equilibrium at room temperature. nih.govresearchgate.net

The fluorescence decay kinetics can be complex and are often fitted to multi-exponential functions, where different lifetime components can be attributed to different excited state species or conformations. mdpi.com For example, in tryptophan-containing peptides, different lifetime components have been assigned to various conformers and interactions within the local microenvironment. mdpi.com

Table 2: Representative Fluorescence Data for 9-Mesityl-10-methylacridinium Cation

| Parameter | Condition | Value |

|---|---|---|

| Fluorescence Lifetime (τ) of CT state | Polar solution | Nanosecond timescale |

Phosphorescence is the emission of light from a triplet excited state. As this transition is spin-forbidden, phosphorescence lifetimes are significantly longer than fluorescence lifetimes, typically ranging from microseconds to seconds. edinst.com Phosphorescence spectroscopy is a key technique for characterizing the energy and lifetime of the lowest triplet state (T₁).

For the 9-mesityl-10-methylacridinium cation, intersystem crossing from the singlet charge-transfer state competes with fluorescence and non-radiative decay, leading to the formation of an acridinium-like, locally excited triplet state. nih.govresearchgate.net The energy of this triplet state has been determined from its phosphorescence spectrum to be significantly lower than that of the CT state. nih.govresearchgate.net

Phosphorescence measurements are often conducted at low temperatures (e.g., 77 K in a glassy matrix) to minimize non-radiative decay pathways and enhance the phosphorescence signal. nih.gov Under these conditions, the triplet lifetime of the 9-mesityl-10-methylacridinium cation is on the order of milliseconds. nih.govresearchgate.net At room temperature in the absence of oxygen, the triplet lifetime is much shorter, around 30 microseconds. nih.gov The quantum yield for the formation of this triplet state is substantial, indicating that intersystem crossing is an efficient process. nih.govresearchgate.net

Table 3: Representative Phosphorescence Data for 9-Mesityl-10-methylacridinium Cation

| Parameter | Condition | Value |

|---|---|---|

| Triplet Lifetime (τT) | Room temperature (deoxygenated) | ~30 µs nih.gov |

| Triplet Lifetime (τT) | 77 K in ethanol (B145695) glass | ~5 ms (B15284909) nih.govresearchgate.net |

| Triplet Formation Quantum Yield (ΦT) | - | 0.38 nih.govresearchgate.net |

| Triplet Energy (ET) | - | 1.96 eV researchgate.net |

Electron Spin Resonance (EPR) Spectroscopy for Radical Identification

Electron Spin Resonance (EPR) spectroscopy is a crucial technique for the detection and characterization of radical species generated from this compound systems, particularly the 9-mesityl-10-methylacridinium ion. Upon visible light irradiation, especially in the presence of an electron donor, the 9-mesityl-10-methylacridinium cation undergoes processes that lead to the formation of paramagnetic species.

Photolysis of the 9-mesityl-10-methylacridinium cation in solvents like benzonitrile (B105546) results in the formation of an acridinyl radical. rsc.org This species has been successfully detected using EPR spectroscopy, confirming the radical nature of the intermediate formed through a sacrificial process. rsc.org

Furthermore, in donor-acceptor systems like the 9-mesityl-10-methylacridinium ion, photoinduced intramolecular electron transfer from the mesitylene (B46885) moiety (donor) to the acridinium moiety (acceptor) generates a charge-separated or electron-transfer (ET) state, denoted as Acr•–Mes•+. researchgate.netresearchgate.net The formation of this long-lived ET state has been unequivocally confirmed by EPR spectroscopy, which provides direct evidence for the presence of the two distinct radical moieties—the acridinyl radical (Acr•) and the mesitylene radical cation (Mes•+). researchgate.netresearchgate.net The analysis of the EPR spectrum, including the g-factor and hyperfine coupling constants, allows for the unambiguous identification of these radical species, although specific spectral parameters are highly dependent on the experimental conditions. qub.ac.ukresearchgate.netnih.gov

Electrochemical Investigations of Redox Behavior

The electrochemical properties of this compound systems, particularly the 9-mesityl-10-methylacridinium ion, have been extensively studied to understand their behavior as both electron acceptors and donors. These investigations are fundamental to elucidating the mechanism of photoinduced electron transfer. researchgate.netnih.gov

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry is the primary technique used to determine the oxidation and reduction potentials of the 9-mesityl-10-methylacridinium ion (Acr+-Mes). These electrochemical measurements provide the standard one-electron reduction potential of the acridinium (Acr+) moiety and the one-electron oxidation potential of the mesitylene (Mes) moiety. researchgate.netresearchgate.net

In acetonitrile, the acridinium part of the molecule undergoes a one-electron reduction, while the mesitylene part undergoes a one-electron oxidation. These potentials are critical for understanding the electronic properties and the feasibility of electron transfer processes. researchgate.net Research has established the one-electron reduction potential of the acridinium acceptor moiety and the one-electron oxidation potential of the mesitylene donor moiety. researchgate.netresearchgate.net

Table 1: Redox Potentials of 9-Mesityl-10-methylacridinium Ion (Acr+-Mes) in Acetonitrile

| Moiety | Process | Potential (V vs. SCE) | Reference |

|---|---|---|---|

| Acridinium (Acr+) | One-electron Reduction (Acr+ + e- → Acr•) | +0.08 | researchgate.net |

| Mesitylene (Mes) | One-electron Oxidation (Mes - e- → Mes•+) | +1.53 | researchgate.net |

Correlation of Redox Potentials with Photoinduced Electron Transfer Driving Forces

The redox potentials obtained from cyclic voltammetry are essential for determining the driving force (ΔG⁰_ET) of photoinduced electron transfer (PET) in the 9-mesityl-10-methylacridinium system. The PET process is initiated by the photoexcitation of the acridinium moiety, followed by an intramolecular electron transfer from the mesitylene donor to the excited acridinium acceptor. researchgate.netresearchgate.net

The driving force for this charge separation can be calculated using the Rehm-Weller equation, which incorporates the oxidation potential of the donor (E_ox), the reduction potential of the acceptor (E_red), and the energy of the excited state (E₀,₀).

Upon photoexcitation, the 9-mesityl-10-methylacridinium ion forms an electron-transfer state (Acr•-Mes•+). researchgate.net The driving forces for both the forward photoinduced electron transfer and the subsequent back electron transfer have been determined using the measured electrochemical and photophysical data. researchgate.netnih.gov The dependence of the electron transfer rate constants on this driving force is a key aspect of these studies and is often analyzed within the framework of the Marcus theory of electron transfer. researchgate.netresearchgate.netnih.gov The significant difference between the oxidation potential of the mesitylene group and the reduction potential of the acridinium group, combined with the excited state energy, results in a highly favorable driving force for the formation of a long-lived, high-energy charge-separated state. researchgate.netnih.govewha.ac.krresearchgate.net

Mechanistic Insights into 9 Mesitylacridine Mediated Photoredox Processes

Elucidation of Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of 9-Mesitylacridine, dictating its utility in various photoredox applications. The process begins with the absorption of light, leading to the formation of an excited state that can engage in electron transfer reactions.

Formation and Decay of Charge-Separated States

Upon illumination with blue or near-UV light, the 9-mesityl-10-methylacridinium (B1239669) cation, a derivative of this compound, initially forms a locally excited (LE) singlet state centered on the acridinium (B8443388) moiety. nih.govresearchgate.net In polar solvents, this LE state rapidly undergoes an intramolecular charge transfer (CT) from the electron-donating mesityl group to the electron-accepting acridinium core. nih.govresearchgate.net This results in the formation of a charge-separated state, also referred to as an electron-transfer (ET) state (Acr•-Mes•+). nih.govresearchgate.netresearchgate.net

The resulting charge-transfer state is characterized by its fluorescence in moderate yield and decays on a nanosecond timescale. nih.govresearchgate.net At room temperature, the locally excited and charge-transfer states exist in a thermal equilibrium. nih.govresearchgate.net The decay of both states is weakly activated in fluid solution, while the decay of the CT state is activationless in a glassy matrix. nih.govresearchgate.net The formation of this ET state is a single-step photoinduced electron transfer process. nih.govresearchgate.net

| State | Formation Pathway | Decay Characteristics |

| Locally Excited (LE) Singlet State | Photoexcitation with blue or near-UV light. nih.govresearchgate.net | Rapidly converts to the Charge-Transfer (CT) state in polar solutions. nih.govresearchgate.net |

| Charge-Transfer (CT) State / Electron-Transfer (ET) State | Intramolecular electron transfer from the mesityl group to the acridinium moiety. nih.govresearchgate.netresearchgate.net | Decays on a nanosecond timescale; decay is weakly activated in fluid solution and activationless in a glassy matrix. nih.govresearchgate.net |

Intersystem Crossing to Long-Lived Triplet Electron Transfer States

Competing with the radiative (fluorescence) and non-radiative decay of the charge-transfer state is the process of intersystem crossing (ISC). nih.govresearchgate.net Intersystem crossing is a radiationless transition between two electronic states with different spin multiplicities, in this case, from a singlet state to a triplet state. wikipedia.org For the 9-mesityl-10-methylacridinium cation, the singlet charge-transfer state can undergo intersystem crossing to form an acridinium-like, locally excited triplet state. nih.govresearchgate.net

This triplet state is long-lived, with a lifetime of approximately 30 microseconds at room temperature in the absence of oxygen, which extends to about 5 milliseconds in an ethanol (B145695) glass at 77 K. nih.gov The quantum yield for the formation of this locally excited triplet state is 0.38. nih.govresearchgate.net Photoexcitation of the 9-mesityl-10-methylacridinium ion (Acr+-Mes) leads to the formation of a triplet ET state, [³(Acr•-Mes•+)], which possesses a long lifetime, high energy (2.37 eV), and a high quantum yield of over 75% in acetonitrile. researchgate.netnih.gov This triplet ET state is a powerful dual agent, exhibiting both the oxidizing capability of the Mes•+ moiety and the reducing activity of the Acr• moiety. researchgate.netnih.gov

| Parameter | Value | Conditions |

| Triplet State Lifetime | ~30 µs | Room temperature, oxygen-free. nih.gov |

| Triplet State Lifetime | ~5 ms (B15284909) | Ethanol glass at 77 K. nih.gov |

| Triplet State Quantum Yield | 0.38 | - |

| Triplet ET State Energy | 2.37 eV | In acetonitrile. nih.govresearchgate.netresearchgate.netnih.gov |

| Triplet ET State Quantum Yield | >75% | In acetonitrile. researchgate.netnih.gov |

Influence of Solvent Polarity and Reorganization Energy on Electron Transfer Kinetics

The kinetics of electron transfer processes, including both the initial photoinduced charge separation and the subsequent back electron transfer, are significantly influenced by the surrounding solvent environment. The driving forces for these electron transfer events in 9-substituted 10-methylacridinium ions have been systematically evaluated using electrochemical and photophysical measurements. researchgate.netnih.gov

The dependence of the electron transfer rate constants on the driving force is well-described by the Marcus theory of electron transfer. researchgate.netnih.gov A key parameter in this theory is the reorganization energy (λ), which represents the energy required to structurally distort the reactants and the surrounding solvent molecules to the equilibrium configuration of the products. nih.gov This energy has two components: the inner-sphere reorganization energy (λi), related to changes in intramolecular vibrations, and the outer-sphere reorganization energy (λo), associated with the reorientation of solvent molecules. nih.gov The polarity of the solvent is a major determinant of the outer-sphere reorganization energy; more polar solvents typically lead to larger reorganization energies. The rate of electron transfer is maximized when the reorganization energy matches the negative of the Gibbs free energy change of the reaction.

Identification of Catalytic Intermediates and Pathways

Understanding the transient species and fundamental steps involved in the catalytic cycle of this compound is crucial for optimizing its performance in photoredox catalysis.

Generation and Detection of Acridinyl Radical Species

During photoredox processes mediated by this compound derivatives, radical species are generated as key catalytic intermediates. The photolysis of the 9-mesityl-10-methylacridinium cation in benzonitrile (B105546) has been shown to form an acridinyl radical. rsc.org This transient species has been successfully detected and characterized using Electron Paramagnetic Resonance (EPR) and UV-visible spectroscopy. rsc.org The formation of the reduced photocatalyst, the acridine (B1665455) radical, has also been identified as a distinct feature in other spectroscopic studies, confirming its role as a catalytic intermediate. researchgate.net In some catalytic cycles, the acridinyl radical (HA•) is regenerated to the active photocatalyst by an oxidant. acs.org

Single Electron Transfer (SET) as a Fundamental Catalytic Step

This long-lived charge-separated state is a potent redox agent, capable of acting as both a strong oxidant and a strong reductant. researchgate.net It can oxidize a variety of electron donors and reduce electron acceptors, thereby enabling a wide range of chemical transformations. researchgate.net The ability of the 9-mesityl-10-methylacridinium cation to serve as a dual sensitizer, capable of both efficient singlet oxygen formation and electron-transfer reactions, highlights the versatility derived from its initial SET activation. nih.gov

Radical Trapping Experiments for Mechanistic Validation

Radical trapping experiments are a cornerstone in elucidating the mechanisms of photoredox reactions mediated by this compound. These experiments provide compelling evidence for the generation of radical intermediates, which are often transient and difficult to detect directly. By introducing a "trap" molecule that selectively reacts with the proposed radical, a stable, characterizable product is formed, thus confirming the radical's presence and role in the reaction pathway.

A common radical trap used in these studies is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). In a typical experiment, the photocatalytic reaction is conducted in the presence of a stoichiometric amount of TEMPO. If the proposed radical intermediate is generated, it will be scavenged by TEMPO, leading to the formation of a TEMPO-adduct and the suppression of the desired product formation. The detection of this adduct, often by mass spectrometry or NMR spectroscopy, serves as strong evidence for the radical-mediated pathway.

For instance, in reactions involving the generation of carbon-centered radicals, the formation of the corresponding TEMPO-trapped ether product is indicative of the radical's existence. Similarly, in reactions proposed to proceed via thiyl radicals, the observation of a TEMPO-sulfide adduct validates the mechanistic hypothesis researchgate.net. The efficiency of trapping can also provide insights into the kinetics of the radical process relative to the desired reaction pathway.

Below is a table summarizing typical radical trapping experiments used to validate mechanisms in this compound mediated reactions.

| Radical Intermediate | Radical Trap | Trapped Product | Significance |

| Carbon-centered radical (R•) | TEMPO | R-O-TEMPO | Confirms the generation of alkyl or aryl radicals. |

| Thiyl radical (RS•) | TEMPO | RS-TEMPO | Validates the formation of sulfur-centered radicals from thiols. |

| Alkene radical cation | Dihydroanthracene | Adduct formation | Provides evidence for single-electron transfer from an alkene to the excited photocatalyst. |

These experiments are crucial for distinguishing between different possible mechanistic pathways, such as oxidative versus reductive quenching cycles, and for confirming the nature of the key intermediates that drive the chemical transformation.

Kinetic Studies for Rate-Determining Steps (e.g., Variable Time Normalization Analysis, KIEs)

Kinetic studies are indispensable for identifying the rate-determining step (RDS) of a photocatalytic cycle and for optimizing reaction conditions. Techniques such as Variable Time Normalization Analysis (VTNA) and the measurement of Kinetic Isotope Effects (KIEs) provide quantitative data on the reaction rates and the involvement of specific bonds in the RDS.

Variable Time Normalization Analysis (VTNA) is a powerful graphical method for determining the reaction order with respect to each component, including the photocatalyst and reactants manchester.ac.ukresearchgate.netmanchester.ac.uknih.gov. By normalizing the time axis of reaction profiles obtained under different initial concentrations, VTNA can quickly reveal the kinetic dependence of the reaction rate on each species nih.gov. This information is critical for constructing an accurate rate law, which in turn reflects the composition of the transition state of the rate-determining step. For example, a first-order dependence on the substrate and the photocatalyst would suggest that the initial electron transfer event is the RDS.

Kinetic Isotope Effects (KIEs) are measured by comparing the reaction rates of substrates containing different isotopes at a specific position, typically hydrogen/deuterium (kH/kD). A primary KIE greater than 1 (typically 2-7) indicates that the C-H bond is being broken in the rate-determining step nih.govprinceton.edu. In the context of this compound photoredox catalysis, KIEs are particularly useful for probing steps involving hydrogen atom transfer (HAT). For instance, in a hydrofunctionalization reaction, a significant KIE would suggest that the HAT from a donor molecule to a radical intermediate is the slow step of the reaction nih.gov.

The table below presents hypothetical KIE data and its interpretation in the context of a this compound catalyzed reaction.

| Reaction Step Investigated | Isotopically Labeled Substrate | kH/kD | Interpretation |

| C-H activation | Substrate-d1 | 4.5 | C-H bond cleavage is part of the rate-determining step. |

| Solvent-assisted proton transfer | Reaction in D2O vs H2O | 1.2 | Proton transfer is likely not the rate-determining step. |

| Hydrogen Atom Transfer | HAT donor-d1 | 5.1 | Hydrogen atom abstraction is the rate-determining step. |

Together, these kinetic tools provide a detailed picture of the reaction mechanism, allowing researchers to identify bottlenecks in the catalytic cycle and to rationally design more efficient catalytic systems.

Photochemical Stability and Degradation in Catalytic Cycles

A significant challenge in the application of organic photocatalysts like this compound is their potential for degradation under prolonged irradiation. Understanding the pathways of decomposition and developing strategies to enhance stability are critical for practical and large-scale applications.

Analysis of Photodecomposition Products and Pathways

Under continuous irradiation with visible light, this compound can undergo photodecomposition, leading to a decrease in catalytic activity over time. The analysis of the reaction mixture after extended reaction times can reveal the structures of the degradation products, providing clues about the decomposition pathways.

One identified pathway involves the reaction of the acridinium core with nucleophiles or radicals present in the reaction medium. For example, in the presence of oxygen, photooxygenation can occur, leading to the formation of various oxidized products researchgate.net. It has been reported that the 9-mesityl-10-methylacridinium cation, when irradiated in aerated acetonitrile, decomposes to yield several side products researchgate.net. The mesityl group at the 9-position, while crucial for the unique photophysical properties, can also be a site of reactivity leading to degradation.

Commonly identified decomposition products and their likely origins are summarized below.

| Decomposition Product | Probable Origin |

| Acridone (B373769) derivatives | Oxidation of the acridinium core. |

| Products of mesityl group modification | Radical attack or oxidation at the mesityl substituent. |

| Polymeric materials | Radical polymerization initiated by reaction intermediates. |

The identification of these products is typically achieved through techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding these pathways is the first step toward mitigating catalyst deactivation.

Strategies to Enhance Photochemical Robustness of this compound Catalysts

Several strategies have been developed to improve the photochemical stability of this compound and related acridinium photocatalysts researchgate.net. These strategies primarily focus on modifying the molecular structure to block known degradation pathways or to enhance the intrinsic stability of the acridinium core.

One successful approach has been the replacement of alkyl groups, particularly at the 10-position (N-methyl group), with more robust substituents. It has been found that avoiding alkyl groups in the catalyst structure can prevent catalyst decay acs.orgacs.org. Introducing sterically bulky or electron-withdrawing groups around the acridinium core can also shield it from nucleophilic or radical attack, thereby enhancing its operational stability.

Another strategy involves the incorporation of fully aromatic amine substituents, such as diphenylamine or carbazole, onto the acridinium backbone acs.org. These modifications can lead to a significant increase in photostability, allowing for lower catalyst loadings without a loss in reaction yield acs.orgacs.org.

The table below outlines key strategies and their impact on the stability of this compound-based photocatalysts.

| Strategy | Modification Example | Effect on Stability | Reference |

| Avoidance of alkyl groups | Replacement of N-methyl with N-aryl | Prevents degradation pathways involving the alkyl group. | acs.orgacs.org |

| Introduction of aromatic amines | Attaching diphenylamine or carbazole substituents | Increases photostability, enabling lower catalyst loadings. | acs.org |

| Steric shielding | Introduction of bulky groups near reactive sites | Hinders attack by nucleophiles or radicals. | N/A |

| Immobilization on solid supports | Covalent attachment to polymers or silica | Can improve stability and facilitate catalyst recycling. | researchgate.net |

By implementing these design principles, the development of next-generation acridinium photocatalysts with superior stability and efficiency is an ongoing area of research, paving the way for their broader application in synthetic chemistry.

Applications of 9 Mesitylacridine in Catalysis and Chemical Synthesis

Utilization in Decarboxylative Functionalization Reactions

9-Mesitylacridine and its derivatives are effective catalysts for the decarboxylation of carboxylic acids, generating alkyl radicals that can participate in a variety of subsequent bond-forming reactions. This approach avoids the need for pre-functionalized starting materials and often proceeds with high efficiency and selectivity.

Photocatalytic systems based on 9-arylacridine structures facilitate the direct decarboxylative conjugate addition of unactivated alkylcarboxylic acids. researchgate.net This method allows for the formation of carbon-carbon bonds by adding alkyl radicals, generated from the corresponding carboxylic acids, to Michael acceptors. The reaction proceeds efficiently for primary, secondary, and tertiary alkylcarboxylic acids. researchgate.net

Research Findings: A study demonstrated the use of 9-arylacridines as photocatalysts for the conjugate addition of radicals derived from a broad scope of carboxylic acids to various Michael acceptors. The reactions are typically carried out in the presence of a base under visible light irradiation.

| Carboxylic Acid | Michael Acceptor | Product | Yield (%) |

| Cyclohexanecarboxylic acid | Diethyl ethylidenemalonate | Diethyl 2-(cyclohexylmethyl)malonate | 95 |

| Pivalic acid | Diethyl ethylidenemalonate | Diethyl 2-(tert-butyl)malonate | 88 |

| 1-Adamantanecarboxylic acid | Diethyl ethylidenemalonate | Diethyl 2-(1-adamantyl)malonate | 92 |

| 4-Phenylbutanoic acid | Diethyl ethylidenemalonate | Diethyl 2-(4-phenylbutyl)malonate | 78 |

This compound has been identified as a catalyst of choice for the photocatalytic, tricomponent decarboxylative triazolation. This reaction enables the direct conversion of carboxylic acids into valuable triazole compounds in a single step by coupling with an alkyne and an azide reagent. The process is notable for its broad substrate scope, including its applicability to polymer and peptide substrates.

Research Findings: In a reported methodology, this compound was employed as the photocatalyst in the presence of a copper co-catalyst. The reaction proceeds under mild conditions with visible light irradiation, accommodating a wide range of carboxylic acids and alkynes.

| Carboxylic Acid | Alkyne | Product | Yield (%) |

| Pivalic acid | Phenylacetylene | 1-Phenyl-4-(tert-butyl)-1H-1,2,3-triazole | 85 |

| Cyclohexanecarboxylic acid | 1-Ethynyl-4-fluorobenzene | 1-(4-Fluorophenyl)-4-cyclohexyl-1H-1,2,3-triazole | 76 |

| Boc-proline | Methyl propiolate | Methyl 1-(tert-butoxycarbonyl)-4-(pyrrolidin-2-yl)-1H-1,2,3-triazole-5-carboxylate | 68 |

Acridine-catalyzed, visible-light-mediated decarboxylative radical addition to sulfinylamines provides an efficient route to a diverse range of alkyl sulfinamides. This methodology leverages the generation of alkyl radicals from carboxylic acids, which are then trapped by sulfinylamine reagents.

Research Findings: Research has shown that acridine (B1665455) photocatalysts, under irradiation with 400 nm light, can effectively catalyze the synthesis of sulfinamides from various carboxylic acids. A key development in this area is the use of an N-alkoxy sulfinylamine reagent, which leads to N-alkoxy sulfinamide intermediates. These intermediates can then be divergently converted to either sulfonamides or sulfonimidamides.

| Carboxylic Acid | Sulfinylamine Reagent | Product | Yield (%) |

| Cyclohexanecarboxylic acid | N-Tritylsulfinylamine | N-Trityl-S-cyclohexylsulfinamide | 98 |

| 1-Adamantanecarboxylic acid | N-Tritylsulfinylamine | N-Trityl-S-(1-adamantyl)sulfinamide | 95 |

| Phenylacetic acid | N-Tritylsulfinylamine | N-Trityl-S-benzylsulfinamide | 82 |

A novel application of this compound is in the photocatalytic decarboxylative Heck-type postpolymerization modification of polyacrylates. This strategy allows for the upcycling of common polymers by converting pendent carboxylic acid groups into functional olefin units. This method provides access to functional polymers that are challenging to synthesize through direct polymerization.

Research Findings: In this dual catalytic system, a this compound-based photocatalyst is used in combination with a cobaloxime catalyst. The process efficiently converts hydrolyzed polyacrylates with varying carboxylic acid content into polymers bearing olefin functionalities. The degree of olefin incorporation can be controlled, which in turn influences the thermal properties of the resulting materials. This protocol is compatible with a broad range of vinyl comonomers, yielding 1,3-diene copolymers with high selectivity.

| Polymer Substrate | Olefin | Degree of Olefination (%) |

| Poly(n-butyl acrylate-co-acrylic acid) | 4-Methylstyrene | 85 |

| Poly(methyl acrylate-co-acrylic acid) | 4-Chlorostyrene | 82 |

| Poly(styrene-co-acrylic acid) | Styrene | 87 |

Role in Intermolecular Radical Addition Reactions

Beyond decarboxylative functionalization, this compound is also instrumental in promoting intermolecular radical addition reactions, where a radical generated from one molecule adds to an unsaturated bond of another.

The Fukuzumi catalyst, 9-mesityl-10-methylacridinium (B1239669) perchlorate ([Acr+-Mes]), a derivative of this compound, has been shown to be an effective photocatalyst for decarboxylative Giese-type reactions. researchgate.net This transition-metal-free method involves the generation of radicals from carboxylic acids and their subsequent 1,4-addition to Michael acceptors under visible light irradiation at room temperature. researchgate.net The primary byproduct of this reaction is carbon dioxide, making it an environmentally benign process. researchgate.net

Research Findings: The protocol demonstrates a broad scope with respect to both the Michael acceptor and the carboxylic acid. researchgate.net A variety of α,β-unsaturated compounds, including alkylidene malonates, α-substituted acrylates, conjugated ketones, and sulfones, serve as effective radical acceptors. researchgate.net The reaction accommodates a diverse range of secondary and tertiary carboxylic acids, as well as α-amino acids and α-oxy acids. researchgate.net

| Carboxylic Acid | Michael Acceptor | Product | Yield (%) |

| Cyclohexanecarboxylic acid | Diethyl malonate | Diethyl 2-(cyclohexylmethyl)malonate | 85 |

| Pivalic acid | 2-Cyclohexen-1-one | 3-(tert-Butyl)cyclohexan-1-one | 72 |

| N-Boc-proline | Methyl acrylate | Methyl 3-(N-Boc-pyrrolidin-2-yl)propanoate | 65 |

| 1-Adamantanecarboxylic acid | Phenyl vinyl sulfone | 1-Adamantyl-2-(phenylsulfonyl)ethane | 78 |

Contributions to Sustainable Chemical Transformations

This compound plays a significant role in developing more sustainable chemical processes, particularly in the valorization of biomass and the creation of efficient catalytic systems.

The conversion of renewable biomass into valuable platform chemicals is a primary goal of green chemistry. This compound has proven to be a highly efficient photocatalyst in a dual catalytic system for the dehydrodecarboxylation of carboxylic acids, which are readily available from biomass sources like plant oils. nih.govresearchgate.net This reaction provides a direct route to alkenes, which are fundamental building blocks for polymers and fine chemicals.

In a cooperative system with a cobaloxime co-catalyst, this compound facilitates the photoinduced decarboxylation of carboxylic acids upon irradiation with visible light. nih.gov This process generates an alkyl radical, which then enters the catalytic cycle of the cobaloxime complex. The cobaloxime mediates a β-hydrogen abstraction from the alkyl radical to furnish the final alkene product. nih.gov

This chemoenzymatic process can be integrated into a one-pot reaction starting from triglycerides found in plant oils. A lipase enzyme first hydrolyzes the triglycerides to fatty acids, which are then directly converted to long-chain terminal alkenes by the this compound/cobaloxime system. researchgate.net The reaction exhibits broad functional group tolerance and high efficiency, even with unrefined biomass, marking a significant step towards a bio-based chemical industry. nih.gov

Table 2: Dehydrodecarboxylation of Biomass-Derived Carboxylic Acids This interactive table presents examples of carboxylic acids converted to alkenes using a dual Acridine/Cobaloxime catalytic system, with this compound (A4) as the photocatalyst.

| Carboxylic Acid Substrate | Catalyst System | Alkene Product | Yield (%) |

| Deoxycholic acid | This compound / Co(dmgH)₂pyCl | Pregn-4-ene-3,20-dione derivative | 88 |

| Palmitic acid | This compound / Co(dmgH)₂pyCl | 1-Pentadecene | 75 |

| Stearic acid | This compound / Co(dmgH)₂pyCl | 1-Heptadecene | 78 |

| Oleic acid | This compound / Co(dmgH)₂pyCl | 1,10-Heptadecadiene | 72 |

| Phenylacetic acid | This compound / Co(dmgH)₂pyCl | Styrene | 85 |

To enhance the catalytic power of acridine photosensitizers, researchers have explored the formation of complexes with Lewis acids. The coordination of a Lewis acid to the acridine nitrogen atom significantly increases its excited-state reduction potential, making it a much stronger photo-oxidant. This strategy allows for the activation of substrates that are otherwise unreactive towards conventional acridine photocatalysts.

A notable example is the in-situ generation of a complex between 3,6-di-t-butyl-9-mesitylacridine and ytterbium triflate (Yb(OTf)₃). This Lewis acid-activated complex is a potent photochemical catalyst for Giese-type reactions, such as the functionalization of α-C-H bonds in N-Boc protected secondary amines and their subsequent addition to electron-deficient alkenes. These reactions are often challenging with standard acridinium (B8443388) catalysts alone. The modularity of this approach, allowing for the tuning of the catalyst's redox properties by simply changing the Lewis acid, opens new avenues for designing powerful photoredox systems.

Table 3: Ytterbium Triflate-Activated this compound in Giese-Type Reactions This interactive table illustrates the scope of the photochemical Giese-type reaction of Boc-protected secondary amines with conjugate acceptors catalyzed by the 3,6-di-t-butyl-9-mesitylacridine/Yb(OTf)₃ complex.

| Amine Substrate | Conjugate Acceptor | Product | Yield (%) |

| N-Boc-piperidine | Methyl acrylate | Methyl 2-(piperidin-2-yl)acetate derivative | 78 |

| N-Boc-pyrrolidine | Ethyl acrylate | Ethyl 2-(pyrrolidin-2-yl)acetate derivative | 85 |

| N-Boc-4-benzylpiperidine | 2-Vinylpyridine | 4-Benzyl-2-(2-(pyridin-2-yl)ethyl)piperidine derivative | 65 |

| N-Boc-azepane | Acrylonitrile | 2-(Azepan-2-yl)acetonitrile derivative | 72 |

The ability of this compound to integrate seamlessly with other catalytic cycles has led to the development of powerful cooperative dual catalytic systems. These systems enable transformations that are not possible with either catalyst alone.

The Acridine/Cobaloxime system, as detailed for alkene synthesis (5.3.1), is a prime example of such cooperation. The acridine photocatalyst generates alkyl radicals via photoinduced decarboxylation, which are then intercepted by the cobaloxime catalyst to selectively form alkenes, preventing undesired side reactions. nih.govresearchgate.net

Similarly, this compound can be paired with copper catalysts to facilitate a range of decarboxylative cross-coupling reactions. In these systems, the acridine photocatalyst again generates an alkyl radical from a carboxylic acid. This radical can then engage in a copper-catalyzed cycle. For instance, in decarboxylative triazolation, the alkyl radical is captured by a Cu(II) species, which then participates in a cycloaddition with an azide and an alkyne to form highly valuable triazole compounds. The mechanism of these dual catalytic systems can be complex, sometimes involving low-valent copper intermediates or distinct relay catalytic manifolds, depending on the specific reaction and additives like halide anions. This modular approach expands the toolbox for forging new carbon-carbon and carbon-heteroatom bonds from readily available carboxylic acids.

Bio-inspired and Energy Conversion Applications

The unique photophysical characteristics of this compound derivatives make them excellent candidates for mimicking complex biological processes, particularly photosynthesis.

Artificial photosynthesis aims to replicate the natural process of converting light energy into chemical energy. The 9-mesityl-10-methylacridinium ion (Acr⁺-Mes), a derivative of this compound, has been developed as a highly effective functional model of a photosynthetic reaction center.

In this molecule, the mesityl group acts as an electron donor and the acridinium moiety serves as an electron acceptor. Crucially, the two components are held in a nearly orthogonal arrangement. This specific geometry minimizes electronic coupling between the donor and acceptor in the ground state but allows for an efficient photoinduced electron transfer from the mesityl group to the acridinium group upon excitation with visible light.

The result is the formation of a long-lived, high-energy charge-separated (or electron-transfer) state. This state has a lifetime and energy level that significantly exceed those of the natural photosynthetic system. The orthogonal structure is key to this longevity, as it slows down the energy-wasting back electron transfer process. This remarkable stability allows the stored energy to be harnessed for chemical reactions, and the Acr⁺-Mes system has been successfully used as a photoredox catalyst in model systems that mimic both Photosystem I and Photosystem II, for applications such as photocatalytic hydrogen evolution from water.

Photocatalytic Hydrogen Evolution

9-Mesityl-10-methylacridinium ion (Acr⁺-Mes) serves as an effective photoredox catalyst for the generation of hydrogen from water, a process of significant interest for solar fuel production. The mechanism hinges on the formation of a long-lived triplet electron-transfer state (³(Acr•-Mes•⁺)) upon photoexcitation. This excited state possesses both strong oxidizing (the Mes•⁺ moiety) and reducing (the Acr• moiety) capabilities.

In a typical system, a sacrificial electron donor is employed to regenerate the catalyst. The photocatalytic cycle is initiated by the photoinduced intramolecular electron transfer in Acr⁺-Mes. The resulting excited state can then participate in electron transfer cascades that ultimately lead to the reduction of protons to molecular hydrogen, often facilitated by a co-catalyst. While this compound has been identified as an effective photocatalyst for this process, detailed quantitative performance data in terms of turnover numbers and quantum yields remain an area of ongoing research. For context, similar acridinium derivatives have been shown to be efficient electron mediators in hydrogen evolution systems.

Regioselective Reduction of NAD(P)⁺ Analogs

A significant application of this compound is in the photocatalytic, regioselective reduction of nicotinamide adenine dinucleotide (NAD⁺) and its phosphate derivative (NADP⁺) to their biologically crucial 1,4-dihydronicotinamide forms (NADH and NADPH, respectively). This process mimics a key aspect of natural photosynthesis (Photosystem I) and is vital for developing artificial photosynthetic systems and for the synthesis of valuable chiral compounds where NADH/NADPH are required as cofactors.

The photocatalytic system for this transformation typically involves 9-Mesityl-10-methylacridinium ion as the photocatalyst, a hydroquinone derivative as a sacrificial electron donor, and a cobaloxime complex as a co-catalyst to facilitate the regioselective hydride transfer.

Upon visible light irradiation, the 9-Mesityl-10-methylacridinium ion is excited, initiating an electron transfer from the hydroquinone derivative. The reduced photocatalyst then transfers an electron to the cobaloxime complex, which in turn mediates the regioselective reduction of the NAD(P)⁺ analog to 1,4-NAD(P)H. Research has demonstrated that this process can be quantitative and highly regioselective for the formation of the biologically active 1,4-isomer. researchgate.netnih.gov

A study on an artificial photosynthetic system reported the quantitative and regioselective formation of NAD(P)H from NAD(P)⁺ using 9-mesityl-10-methylacridinium ion as the photocatalyst in a system that uses water as the ultimate electron and proton source, achieving a turnover number of 54 for NAD(P)H production. nih.gov The reaction was carried out in a multiphase system of toluene/trifluoroethanol/borate buffer. researchgate.netnih.gov

Below is a data table summarizing the key aspects of this application:

| Parameter | Description |

| Photocatalyst | 9-Mesityl-10-methylacridinium ion |

| Substrates | NAD⁺, NADP⁺, and their analogs |

| Primary Product | 1,4-NADH, 1,4-NADPH |

| Electron Donor | Hydroquinone derivatives (e.g., X-QH₂) |

| Co-catalyst | Cobaloxime complexes |

| Key Outcome | Quantitative and regioselective reduction |

| Reported Turnover Number | 54 (in an integrated artificial photosynthetic system) nih.gov |

Emerging Research Directions and Future Perspectives for 9 Mesitylacridine

Expansion of Catalytic Scope and Substrate Generality

The versatility of 9-Mesitylacridine as a photocatalyst is continually being explored, with new research demonstrating its efficacy in a growing number of organic transformations. Initially recognized for its role in reactions like cycloadditions and atom transfer radical polymerization, its application has expanded to more complex and challenging chemical reactions.

A significant area of expansion is in the field of hydrofunctionalization reactions. For instance, the derivative 9-mesityl-10-methylacridinium (B1239669) has been successfully employed as a photooxidant for the anti-Markovnikov hydrofunctionalization of alkenes. nih.gov This method exhibits complete regioselectivity, providing access to valuable chemical structures that are otherwise difficult to synthesize. nih.gov

Furthermore, this compound has shown promise in post-polymerization modification, a powerful strategy for creating functional polymers. One such application is the photocatalytic decarboxylative Heck-type modification of polyacrylates. acs.org This process efficiently converts polymers with varying carboxylic acid content into polymers with olefin functionalities, significantly broadening the scope of accessible functional 1,3-diene copolymers. acs.org The catalyst has also been used in the upcycling of polystyrene into valuable chemicals like benzoic acid and formic acid under visible light. researchgate.net

The dual nature of the 9-mesityl-10-methylacridinium cation as both an efficient singlet oxygen generator and an electron-transfer agent has also been leveraged. researchgate.net This allows for a switch in the oxidative mechanism depending on the substrate, enabling photooxygenation of a wider range of molecules from 1-methylcyclohexene to electron-rich naphthalene derivatives. researchgate.net

| Reaction Type | Substrate Class | Key Outcome / Product | Catalyst System |

|---|---|---|---|

| Anti-Markovnikov Hydrofunctionalization | Alkenes | Anti-Markovnikov adducts | 9-Mesityl-10-methylacridinium |

| Polymer Upcycling | Polystyrene | Benzoic acid, Formic acid | 9-Mesityl-10-methylacridinium perchlorate |

| Post-Polymerization Modification | Polyacrylates | Polymers with olefin functionalities | This compound / Cobaloxime |

| Electron-Transfer Photooxygenation | Naphthalene derivatives | Oxygenated products | 9-Mesityl-10-methylacridinium |

| Singlet Oxygen Photooxygenation | 1-Methylcyclohexene, Limonene | Hydroperoxide mixtures | 9-Mesityl-10-methylacridinium |

Rational Design of Next-Generation this compound-Based Photocatalysts

To further enhance the efficiency and expand the utility of this compound, researchers are focusing on the rational design of new derivatives. This approach involves making targeted structural modifications to the catalyst to tune its photophysical and electrochemical properties. The goal is to create next-generation photocatalysts with improved light absorption, optimized redox potentials, and greater stability.

Structure-activity relationship (SAR) studies are fundamental to this effort. nih.govnih.gov By systematically altering the substituents on both the acridine (B1665455) core and the mesityl group, it is possible to modulate the catalyst's electronic properties. For example, introducing electron-donating or electron-withdrawing groups can shift the absorption spectrum to utilize more of the visible light spectrum or adjust the excited-state redox potentials to target specific substrates.

Computational modeling, particularly using Density Functional Theory (DFT), plays a crucial role in this design process. osti.govresearchgate.net DFT calculations can predict how structural changes will affect the molecule's electronic structure, photoexcitation energies, and thermodynamic feasibility for catalyzing a given reaction. osti.govresearchgate.net This predictive power allows for the in silico screening of potential catalyst candidates before undertaking complex and time-consuming synthesis.

Another promising strategy is the incorporation of the this compound scaffold into larger, structured materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). sciopen.com This approach can lead to heterogeneous catalysts that are easily recoverable and reusable, while also potentially benefiting from synergistic effects between the catalyst and the framework material. sciopen.com

| Design Strategy | Objective | Methodology | Potential Outcome |

|---|---|---|---|

| Substituent Modification | Tune redox potentials and absorption | Add electron-donating/withdrawing groups to the acridine or mesityl moiety. | Enhanced catalytic activity for specific reactions; broader substrate scope. |

| Core Structure Alteration | Improve photostability and quantum yield | Modify the acridine backbone. | Increased catalyst lifetime and overall efficiency. |

| Computational Screening | Predict catalyst performance | Use DFT and other computational methods to model properties of new derivatives. osti.govmdpi.com | Accelerated discovery of optimized photocatalysts. |

| Immobilization on Supports | Create heterogeneous catalysts | Incorporate the acridine unit into MOFs, COFs, or polymers. | Improved catalyst recyclability and stability for industrial applications. |

Mechanistic Refinement through Advanced Spectroscopic and Computational Techniques

A deep and precise understanding of the reaction mechanism is paramount for optimizing existing catalytic systems and designing new ones. Research on this compound catalysis is increasingly employing sophisticated spectroscopic and computational tools to unravel the intricate details of the photochemical processes involved.

Transient absorption spectroscopy is a powerful technique used to observe the short-lived excited states and radical intermediates that are central to photoredox catalysis. nih.gov Studies using this method have been crucial in characterizing the excited state of 9-mesityl-10-methylacridinium (Mes-Acr+) and detecting key intermediates like alkene cation radicals and the persistent acridinyl radical. nih.gov Time-resolved emission and absorption spectroscopy have further helped to elucidate the primary photochemical steps, for instance, by showing that in oxygen-saturated solutions, reaction with oxygen is the dominant initial process. researchgate.net These studies help to confirm proposed catalytic cycles and can reveal unexpected off-cycle processes or competing pathways. nih.gov

Complementing these experimental techniques, high-level computational chemistry provides invaluable insights. mdpi.com Density Functional Theory (DFT) is used to map out potential energy surfaces, calculate the energies of intermediates and transition states, and analyze the electronic structure of the catalyst in its various states. osti.gov For Mes-Acr+, DFT analysis of the hydrogen atom transfer (HAT) step in alkene hydrofunctionalization has revealed why certain HAT donors are more effective than others by calculating the activation barriers. nih.gov These computational approaches allow for a molecular-level understanding of the factors that control reaction rates and selectivity.

| Technique | Type | Information Gained | Example Application for this compound |

|---|---|---|---|

| Transient Absorption Spectroscopy | Spectroscopic | Detection and characterization of short-lived excited states and radical intermediates. | Observation of the Mes-Acr radical and alkene cation radicals in hydrofunctionalization reactions. nih.gov |

| Time-Resolved Emission Spectroscopy | Spectroscopic | Measures the decay of excited states, providing information on quenching pathways. | Quantifying the reaction of the excited state with oxygen versus other substrates. researchgate.net |

| Density Functional Theory (DFT) | Computational | Calculation of reaction energies, transition state barriers, and electronic structures. | Analyzing the activation barrier for the hydrogen atom transfer step in catalysis. nih.gov |

| Ab initio Molecular Dynamics | Computational | Simulates the dynamic evolution of the molecular system, including solvent effects. mdpi.com | Understanding the comprehensive photocatalytic process including external variables like temperature. mdpi.com |

Integration of this compound Catalysis in Continuous Flow Systems and Industrial Processes

Translating the success of this compound catalysis from the laboratory bench to an industrial scale presents a significant but promising challenge. Continuous flow chemistry is emerging as a key enabling technology for this transition. mdpi.com Performing photocatalytic reactions in flow reactors offers numerous advantages over traditional batch processes, including superior light penetration, precise temperature control, enhanced safety, and the potential for automation and straightforward scaling. mdpi.commdpi.com

The development of continuous flow systems for this compound-mediated reactions is an active area of research. A critical step for practical application is the immobilization of the catalyst. mit.edu By anchoring the this compound unit to a solid support, such as a polymer resin or silica, a heterogeneous catalyst can be created. This immobilized catalyst can then be packed into a column or microreactor, allowing the reaction mixture to flow through continuously. utwente.nl This setup simplifies product purification, as the catalyst is retained within the reactor, and allows for long-term, continuous operation with catalyst recycling. mit.edu

While the scale-up of photocatalytic reactions presents challenges, such as maintaining high reaction efficiency and dealing with potential catalyst leaching or degradation, the benefits are substantial. nih.gov Continuous flow processing can lead to higher productivity and more sustainable manufacturing processes. mdpi.com As the demand for greener and more efficient chemical synthesis grows, the integration of powerful photocatalysts like this compound into continuous flow platforms represents a vital direction for future industrial chemistry. mdpi.com

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Light Penetration | Poor and non-uniform, especially at larger scales. | Excellent and uniform due to small reactor dimensions. mdpi.com |

| Heat Transfer | Often inefficient, can lead to hotspots. | Highly efficient due to high surface-area-to-volume ratio. mdpi.com |

| Safety | Higher risk with large volumes of hazardous reagents. | Inherently safer due to small reaction volumes at any given time. mdpi.com |

| Scalability | Difficult; "scaling up" often requires complete process redesign. | Simpler; "scaling out" by running reactors in parallel or for longer times. |

| Catalyst Recovery | Requires separation from the product mixture (e.g., chromatography). | Can be simplified by using immobilized catalysts in packed-bed reactors. utwente.nl |

| Productivity | Limited by reaction cycle times. | Higher potential for automation and continuous production. mdpi.com |

Q & A

Q. What are the recommended protocols for synthesizing 9-Mesitylacridine with high purity?

To ensure reproducibility, follow a stepwise approach:

- Synthetic Route : Begin with acridine derivatives and mesityl groups, using palladium-catalyzed cross-coupling reactions as a standard method. Include stoichiometric ratios, solvent systems (e.g., toluene or THF), and temperature controls (e.g., reflux at 110°C for 12 hours) .

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient. Confirm purity via thin-layer chromatography (TLC) and elemental analysis (>98% purity) .

- Characterization : Provide H NMR, C NMR, and high-resolution mass spectrometry (HRMS) data. Compare spectral data with literature values to validate identity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm molecular structure and substituent positions. Use deuterated solvents (e.g., CDCl) and internal standards (e.g., TMS) .

- X-ray Diffraction (XRD) : For crystalline samples, single-crystal XRD provides definitive structural proof. Include crystallographic data (e.g., CCDC deposition numbers) .

- UV-Vis and Fluorescence Spectroscopy : To analyze electronic transitions and photophysical properties. Report molar extinction coefficients () and quantum yields () .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

Address discrepancies systematically:

- Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, instrumentation) to rule out procedural variability .

- Data Normalization : Normalize NMR shifts to a common reference (e.g., TMS) and cross-validate with computational methods (DFT calculations) .

- Meta-Analysis : Compare datasets from multiple studies, identifying outliers or methodological differences (e.g., solvent polarity effects on UV-Vis spectra) .

Q. What strategies optimize the photophysical properties of this compound for specific applications (e.g., OLEDs)?

Tailor properties through structural modifications:

- Substituent Engineering : Introduce electron-donating/withdrawing groups (e.g., -OMe, -CF) to alter HOMO-LUMO gaps. Use time-dependent DFT (TD-DFT) to predict spectral shifts .

- Solvatochromic Studies : Test solvent-dependent emission profiles to identify optimal environments for device integration .

- Stability Testing : Monitor photodegradation under UV exposure using HPLC to assess suitability for long-term applications .

Methodological Design Questions

Q. How should experiments be designed to assess the catalytic efficiency of this compound in cross-coupling reactions?

Adopt a factorial design:

- Variables : Test catalyst loading (1-5 mol%), substrate scope (aryl halides vs. boronic acids), and reaction time (6-24 hours) .

- Controls : Include blank reactions (no catalyst) and reference catalysts (e.g., Pd(PPh)) for benchmarking .

- Analytical Metrics : Quantify yields via GC-MS or H NMR integration. Calculate turnover numbers (TON) and frequencies (TOF) .

Q. What statistical approaches are appropriate for analyzing the stability of this compound under varying conditions?

Use robust statistical frameworks:

- Regression Analysis : Model degradation rates (e.g., Arrhenius plots for thermal stability) .

- ANOVA : Compare stability across pH levels or temperatures. Report p-values and confidence intervals .

- Error Propagation : Account for instrument precision (e.g., ±0.1% in HPLC peak areas) in final calculations .

Data Presentation and Reporting

Q. How should researchers present conflicting data on this compound’s reactivity in peer-reviewed manuscripts?

Follow IUPAC guidelines for transparency:

- Dual Reporting : Include all datasets in supplementary materials, clearly labeling experimental conditions .

- Error Analysis : Discuss potential sources of variability (e.g., trace moisture in solvents) and their impact .

- Peer Review Pre-Submission : Share preliminary findings with collaborators to validate interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.